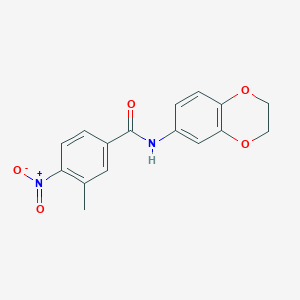
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide, also known as DTTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DTTA belongs to the family of triazole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide is not well understood, but it is believed to involve the formation of complexes with metal ions. This compound has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These complexes can have different properties and may have different biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has several advantages for lab experiments, including its stability and ease of synthesis. This compound is also relatively non-toxic and has low environmental impact. However, this compound can be difficult to work with due to its low solubility in water and other solvents. In addition, the formation of complexes with metal ions can make it difficult to study the properties of this compound alone.
Zukünftige Richtungen
There are several future directions for research on N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide. One area of interest is the development of new methods for synthesizing this compound and its derivatives. Another area of interest is the study of the properties of this compound complexes with different metal ions and their potential applications in various fields. In addition, further research is needed to better understand the mechanism of action of this compound and its potential as an anticancer agent and drug delivery system.
Synthesemethoden
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide can be synthesized using various methods, including the reaction of terephthalic acid with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide to obtain this compound. Another method involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with terephthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide, followed by treatment with N,N-dimethylformamide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and environmental science. This compound has been used as a ligand in coordination chemistry, where it forms complexes with metal ions, and as a building block for the synthesis of metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a drug delivery system. This compound has also been used in environmental science as a chelating agent for the removal of heavy metal ions from contaminated water.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(1H-1,2,4-triazol-5-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O2/c21-9(17-11-13-5-15-19-11)7-1-2-8(4-3-7)10(22)18-12-14-6-16-20-12/h1-6H,(H2,13,15,17,19,21)(H2,14,16,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQIBJELLVJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NN2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)


![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)

![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)


![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)